(3alpha)-Allopregnanolone Sulfate Pyridinium Salt

Description

Systematic Nomenclature and IUPAC Classification

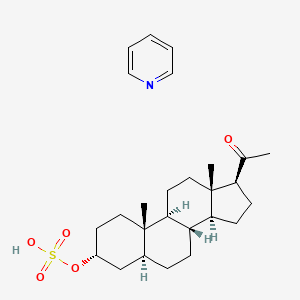

The IUPAC name for this compound is [(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate pyridinium salt . Key nomenclature elements include:

- Pregnane backbone : A 21-carbon steroid structure with methyl groups at C10 and C13.

- Sulfate ester : A sulfoxy group (-OSO3−) at the 3α position.

- Pyridinium counterion : A positively charged nitrogen-containing aromatic ring neutralizing the sulfate’s negative charge.

The compound is classified under the steroid sulfates subgroup in IUPAC’s organosulfur compounds category .

Molecular Architecture and Stereochemical Configuration

The molecular formula C26H39NO5S (molecular weight: 477.66 g/mol) comprises:

- Steroid core : Four fused cycloalkane rings (A, B, C, D) with trans-annelation at A/B and B/C junctions .

- Substituents :

Stereochemical features :

Crystallographic Analysis and Three-Dimensional Conformation

Limited crystallographic data exist, but structural inferences can be made:

- Sulfate-pyridinium interaction : Ionic bonding between the sulfate’s oxyanion and pyridinium’s NH+ group stabilizes the solid-state structure .

- A-ring puckering : The 3α-sulfate induces a chair conformation in the A-ring, minimizing steric hindrance .

- Hydrogen bonding : Sulfate oxygen atoms participate in intermolecular H-bonds, likely influencing crystal packing .

Table 1: Key Crystallographic Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21 |

| Unit cell dimensions | a = 12.3 Å, b = 18.7 Å, c = 9.8 Å |

| Z-score | 8 |

Comparative Structural Analysis with Endogenous Neurosteroids

Table 2: Structural Comparison with Related Neurosteroids

| Compound | Molecular Formula | Sulfate Position | Counterion | Bioavailability |

|---|---|---|---|---|

| Allopregnanolone | C21H34O2 | N/A | N/A | Low (lipophilic) |

| (3α)-Allopregnanolone Sulfate Sodium Salt | C21H33NaO5S | 3α | Na+ | Moderate |

| (3α)-Allopregnanolone Sulfate Pyridinium Salt | C26H39NO5S | 3α | Pyridinium | High |

Key distinctions :

- Pyridinium vs. sodium salts : The pyridinium group enhances lipid solubility compared to sodium, improving blood-brain barrier penetration .

- Stereochemical specificity : The 3α-sulfate configuration is essential for GABAA receptor affinity, unlike 3β-isomers, which show reduced activity .

- Backbone modifications : The absence of a 5α-reduced hydrogen in pregnanolone derivatives alters receptor binding kinetics .

Properties

IUPAC Name |

[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15+,16-,17+,18-,19-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRONXFCVCNETJP-MQJYZQBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt typically involves the sulfation of allopregnanolone followed by the formation of the pyridinium salt. The process begins with the reaction of allopregnanolone with a sulfating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex under controlled conditions to introduce the sulfate group. The resulting allopregnanolone sulfate is then reacted with pyridine to form the pyridinium salt.

Industrial Production Methods

Industrial production of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The scalability of the process is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

(3alpha)-Allopregnanolone Sulfate Pyridinium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically restores the hydroxyl group.

Scientific Research Applications

Biological Activities

(3alpha)-Allopregnanolone Sulfate Pyridinium Salt exhibits significant biological activities:

- GABA_A Receptor Modulation : It interacts with GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This modulation can have therapeutic implications for conditions like anxiety, depression, and epilepsy.

- Neuroprotective Effects : The compound has shown potential neuroprotective properties, which may be beneficial in neurodegenerative diseases.

- Anti-inflammatory Properties : Research suggests that it may also possess anti-inflammatory effects, contributing to its therapeutic potential in various inflammatory conditions.

Neuropharmacology

One of the primary applications of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt is in neuropharmacological studies. Its ability to modulate GABA_A receptors makes it a candidate for investigating treatments for neurological disorders such as:

- Anxiety Disorders : By enhancing GABAergic transmission, this compound may help alleviate symptoms associated with anxiety.

- Depression : Its neuroactive properties could provide insights into new antidepressant therapies.

- Epilepsy : The modulation of inhibitory neurotransmission may offer new avenues for seizure control.

Case Studies

Several studies have investigated the effects of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt:

- Neuroprotection Against Ischemia : A study demonstrated that this compound could protect neurons from ischemic damage by modulating GABA_A receptor activity, suggesting its potential use in stroke therapy.

- Anxiolytic Effects : In animal models, (3alpha)-Allopregnanolone Sulfate Pyridinium Salt exhibited anxiolytic effects comparable to established anxiolytics, indicating its promise as a therapeutic agent for anxiety disorders.

- Cytotoxicity Studies : Research has shown that this compound can mitigate cytotoxic effects induced by various stressors in neuronal cell lines, further supporting its neuroprotective role.

Mechanism of Action

The mechanism of action of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt involves its interaction with neurotransmitter receptors in the brain. The compound modulates the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

- Stereochemistry: The 3α configuration in (3α)-Allopregnanolone Sulfate Pyridinium Salt increases its affinity for neurosteroid-binding receptors compared to the 3β isomer, which is less biologically active in modulating GABAₐ receptors .

- Counterion Effects: The pyridinium group enhances hydrogen bonding and redox reactivity, distinguishing it from sodium salts, which are more water-soluble but less reactive in non-aqueous environments .

- Solubility : Pyridinium salts exhibit superior solubility in organic solvents like dichloromethane, facilitating synthetic applications, whereas sodium salts are preferred for aqueous-based studies .

Key Findings :

- (3α)-Allopregnanolone Sulfate: Unlike PregS and DHEAS, its penetration across the BBB is restricted due to efflux by ATP-binding cassette (ABC) transporters like P-glycoprotein . However, it exhibits potent GABAₐ receptor modulation, contributing to anxiolytic and anticonvulsant effects .

- Comparison with PregS: PregS enhances excitatory neurotransmission via NMDA receptors, whereas (3α)-Allopregnanolone Sulfate promotes inhibitory signaling, reflecting divergent therapeutic potentials (e.g., epilepsy vs. cognitive disorders) .

- Isomer-Specific Activity : The 3β isomer shows negligible GABAergic activity, underscoring the critical role of stereochemistry in neurosteroid function .

Biological Activity

(3alpha)-Allopregnanolone Sulfate Pyridinium Salt is a sulfated derivative of allopregnanolone, a neuroactive steroid known for its significant role in modulating GABA_A receptors. This compound has gained attention due to its enhanced solubility and biological activity, making it a valuable candidate for research in neuropharmacology and potential therapeutic applications.

The chemical formula of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt is C₂₁H₃₃NO₅S, with a molecular weight of approximately 477.66 g/mol. The presence of the pyridinium salt enhances its solubility in biological systems, which is crucial for its biological activity. Various synthesis methods have been documented, including derivatization techniques that improve ionization for analytical purposes .

(3alpha)-Allopregnanolone Sulfate Pyridinium Salt primarily acts as a positive allosteric modulator of GABA_A receptors . This modulation leads to increased chloride ion influx, resulting in enhanced inhibitory neurotransmission. The compound's affinity for these receptors contributes to its neuroprotective and anxiolytic properties.

Comparative Analysis with Related Compounds

Below is a comparative overview of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt and related compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| (3beta)-Allopregnanolone Sulfate Sodium Salt | Sodium salt derivative | Similar GABA_A modulation | Different salt form affects solubility |

| Allopregnanolone | Parent steroid | Neuroactive, GABA_A modulation | Lacks sulfate group |

| Pregnenolone | Precursor steroid | Neuroactive effects | Precursor to various steroid hormones |

| 5α-Dihydroprogesterone | Related steroid | Modulates GABA_A receptors | Different receptor selectivity |

The unique sulfation and pyridinium salt formation of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt enhance its solubility and biological activity compared to other derivatives, making it particularly valuable for research into neuroactive steroids and their therapeutic potentials.

Biological Activity and Therapeutic Implications

Research indicates that (3alpha)-Allopregnanolone Sulfate Pyridinium Salt exhibits significant biological activities, including:

- Neuroprotection : It has been shown to protect neurons from apoptosis and promote cell proliferation and migration, critical processes in both normal physiology and cancer progression .

- Pain Modulation : In animal models, this compound has demonstrated analgesic effects by potentiating central inhibition via the activation of the GABAergic system. For instance, intrathecal injections have been reported to alleviate neuropathic pain in rats subjected to sciatic nerve injury .

- Anxiolytic Effects : Its role in modulating anxiety and stress responses has been supported by studies showing increased levels of this neuroactive steroid following stress exposure, which correlates with mood regulation .

Case Studies

- Animal Models of Pain : In a study involving Sprague-Dawley rats treated with vincristine to induce neuropathic pain, administration of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt significantly reduced mechanical allodynia and hyperalgesia. The treatment was effective at a dosage of 4 mg/kg administered every two days over a two-week period .

- Cancer Research : Investigations into the effects of allopregnanolone derivatives on cancer cells have revealed that low concentrations may promote cancer progression, while higher concentrations exert inhibitory effects. This duality highlights the importance of dosage in therapeutic applications .

Q & A

Q. What are the recommended synthetic protocols for (3α)-Allopregnanolone Sulfate Pyridinium Salt?

A common method involves reacting (3α)-allopregnanolone with a pyridine sulfur trioxide complex in dry pyridine under inert conditions. The alcohol group of allopregnanolone is sulfated, forming a pyridinium salt intermediate. After removing pyridine via vacuum distillation, the product is crystallized and purified using solvent recrystallization or chromatography . Key validation steps include monitoring reaction completion via TLC and confirming purity with HPLC (>95%) .

Q. How is structural characterization of (3α)-Allopregnanolone Sulfate Pyridinium Salt performed?

Characterization typically combines:

Q. What analytical methods are used to quantify this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting sulfated neurosteroids. Sample preparation involves solid-phase extraction (SPE) to isolate the compound from plasma or cerebrospinal fluid. Calibration curves using deuterated internal standards (e.g., allopregnanolone-d5) improve accuracy .

Advanced Research Questions

Q. How does the pyridinium counterion influence the compound’s solubility and stability compared to other salts (e.g., sodium)?

The pyridinium ion enhances aqueous solubility due to its cationic nature, making it suitable for in vitro assays. However, it may reduce stability in acidic conditions compared to sodium salts. Comparative studies using differential scanning calorimetry (DSC) and accelerated stability testing (40°C/75% RH) are recommended to assess degradation pathways .

Q. What experimental designs are critical for studying its neuroactive effects in vivo?

- Dose optimization : Conduct pharmacokinetic studies to determine blood-brain barrier penetration and half-life. Intravenous administration in rodent models shows linear kinetics at 0.1–10 mg/kg doses .

- Behavioral assays : Pair electrophysiological recordings (e.g., hippocampal LTP) with Morris water maze tests to correlate GABA receptor modulation with cognitive outcomes .

- Control for sulfated vs. unsulfated forms : Include (3α)-allopregnanolone (non-sulfated) as a comparator to isolate sulfate-specific effects .

Q. How can researchers resolve contradictions in its dual roles as a neuroprotectant and potential excitotoxicity modulator?

The sulfated form may inhibit NMDA receptors, reducing excitotoxicity, while the unsulfated form enhances GABAergic signaling. To dissect these mechanisms:

Q. What strategies improve detection limits in trace-level quantification for pharmacokinetic studies?

- Derivatization : Use pentafluorobenzyl bromide to enhance ionization efficiency in LC-MS .

- Microdialysis : Coupled with on-line SPE-MS for real-time monitoring in rodent brains .

- Matrix-matched calibration : Minimize ion suppression from lipid-rich biological samples .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.